molecular formula C16H12F3NO2 B12369409 4-(2-Ethoxyphenoxy)-2-(trifluoromethyl)benzonitrile

4-(2-Ethoxyphenoxy)-2-(trifluoromethyl)benzonitrile

Cat. No.: B12369409
M. Wt: 307.27 g/mol
InChI Key: CQLBTXZQYBMHPR-UHFFFAOYSA-N
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Description

AR antagonist 6 is a compound that functions as an androgen receptor antagonist. Androgen receptors are critical in the progression of prostate cancer, making AR antagonists valuable in therapeutic applications. AR antagonist 6 is designed to inhibit the androgen receptor’s activity, thereby preventing the growth and proliferation of prostate cancer cells .

Preparation Methods

The synthesis of AR antagonist 6 involves several steps, including the preparation of intermediate compounds and their subsequent reactions. The synthetic route typically starts with the formation of a core structure, followed by functional group modifications to achieve the desired antagonist properties. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

AR antagonist 6 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

AR antagonist 6 has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of androgen receptor inhibition. In biology, it helps in understanding the role of androgen receptors in cellular processes. In medicine, AR antagonist 6 is crucial in developing treatments for prostate cancer, especially in cases resistant to other therapies. Industrially, it is used in the production of pharmaceuticals targeting androgen receptor-related conditions .

Mechanism of Action

The mechanism of action of AR antagonist 6 involves binding to the ligand-binding domain of the androgen receptor. This binding prevents the receptor from interacting with its natural ligands, such as testosterone and dihydrotestosterone. As a result, the androgen receptor cannot translocate to the nucleus and initiate the transcription of androgen-responsive genes. This inhibition disrupts the growth and proliferation of prostate cancer cells .

Comparison with Similar Compounds

AR antagonist 6 is compared with other similar compounds, such as bicalutamide, enzalutamide, and apalutamide. While all these compounds function as androgen receptor antagonists, AR antagonist 6 has unique structural features that may offer advantages in overcoming resistance mechanisms seen with other antagonists. For instance, AR antagonist 6 may exhibit different binding affinities or interaction profiles with androgen receptor mutants .

List of Similar Compounds::
  • Bicalutamide
  • Enzalutamide
  • Apalutamide

Properties

Molecular Formula

C16H12F3NO2

Molecular Weight

307.27 g/mol

IUPAC Name

4-(2-ethoxyphenoxy)-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C16H12F3NO2/c1-2-21-14-5-3-4-6-15(14)22-12-8-7-11(10-20)13(9-12)16(17,18)19/h3-9H,2H2,1H3

InChI Key

CQLBTXZQYBMHPR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1OC2=CC(=C(C=C2)C#N)C(F)(F)F

Origin of Product

United States

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